N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description
N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H18ClF3N4O and its molecular weight is 494.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targettyrosine-protein kinases , which act as cell-surface receptors for various growth factors and play essential roles in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
It’s known that compounds with a-CF3 group can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been involved in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The presence of a-CF3 group in similar compounds has been associated with improved drug potency .
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties , indicating potential therapeutic applications in neurodegenerative diseases .
Action Environment
The success of the suzuki–miyaura (sm) coupling reaction, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClF3N4O/c1-35-22-11-10-18(13-21(22)27)33-24-23-20(16-6-3-2-4-7-16)14-34(25(23)32-15-31-24)19-9-5-8-17(12-19)26(28,29)30/h2-15H,1H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISAABAJRCCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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